1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine
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Overview
Description
1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine is a complex organic compound characterized by its unique structure, which includes methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-nitrobenzaldehyde with aniline derivatives under specific conditions to form the desired imine compound. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound’s nitro and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitroacetophenone: Shares similar functional groups but differs in its overall structure and reactivity.
2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monoSodium salt: Another compound with methoxy and nitro groups, used in different applications.
Uniqueness
1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O6/c1-19-13-23(7-9-25(19)31-17-21-5-11-29(39-3)27(15-21)33(35)36)24-8-10-26(20(2)14-24)32-18-22-6-12-30(40-4)28(16-22)34(37)38/h5-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRVPAQRBXLVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C)N=CC4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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